molecular formula C14H14N4O B11865257 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one

Cat. No.: B11865257
M. Wt: 254.29 g/mol
InChI Key: IFJRPHLDAMPQRG-UHFFFAOYSA-N
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Description

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring fused to an indolinone structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one typically involves the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. The intermediate compound is then cyclized to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2-aminopyrimidine and indolinone, such as:

Uniqueness

What sets 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one apart is its unique combination of the pyrimidine and indolinone structures, which confer distinct biological activities. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for drug development and other scientific applications .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18)

InChI Key

IFJRPHLDAMPQRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C

Origin of Product

United States

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